2-Chloro-5-fluoro-3,8-dimethylquinoline

説明

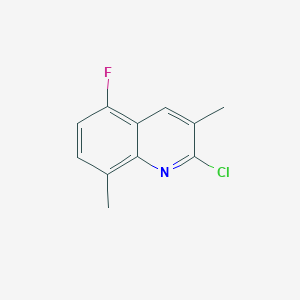

2-Chloro-5-fluoro-3,8-dimethylquinoline is a quinoline derivative with the molecular formula C11H9ClFN It is characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions, respectively, and methyl groups at the 3 and 8 positions on the quinoline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3,8-dimethylquinoline typically involves the chlorination and fluorination of a quinoline precursor. One common method includes the following steps:

Starting Material: The synthesis begins with 3,8-dimethylquinoline.

Chlorination: The 2-position of the quinoline ring is chlorinated using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Fluorination: The 5-position is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent such as Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and fluorination steps.

化学反応の分析

Types of Reactions

2-Chloro-5-fluoro-3,8-dimethylquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Quinoline carboxylic acids or aldehydes.

Reduction: Tetrahydroquinoline derivatives.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Properties

2-Chloro-5-fluoro-3,8-dimethylquinoline has been investigated for its antimicrobial activity. Research indicates that quinoline derivatives exhibit significant antibacterial effects against various pathogens. A study demonstrated that this compound showed effectiveness against resistant strains of bacteria, suggesting potential use in developing new antibiotics .

Anticancer Activity

Recent studies have also explored the anticancer properties of quinoline derivatives. Specifically, this compound has been shown to inhibit the proliferation of certain cancer cell lines. In vitro experiments revealed that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Material Science Applications

Fluorescent Dyes

Due to its unique chemical structure, this compound can be utilized as a fluorescent dye in various applications. Its fluorescence properties make it suitable for use in bioimaging and as a tracer in biological systems .

Polymer Chemistry

The compound can also serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for industrial applications .

Analytical Chemistry Applications

Chromatography

In analytical chemistry, this compound is employed as a reagent in chromatographic techniques. It aids in the separation and identification of various compounds due to its distinctive spectral properties .

Spectroscopic Analysis

The compound's unique spectral characteristics allow for its use in spectroscopic analysis methods such as UV-Vis and fluorescence spectroscopy. These methods are critical for quantifying the presence of specific analytes in complex mixtures .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Mechanism

Research conducted at a leading cancer research institute investigated the mechanism through which this compound induces apoptosis in human cancer cell lines. The findings revealed that the compound activates caspase pathways leading to programmed cell death, providing insights into its potential therapeutic applications .

作用機序

The mechanism of action of 2-Chloro-5-fluoro-3,8-dimethylquinoline depends on its specific application:

Medicinal Chemistry: It may inhibit bacterial enzymes or interfere with viral replication by binding to specific molecular targets.

Material Science: It functions as an electron donor or acceptor in organic electronic devices, facilitating charge transport.

類似化合物との比較

Similar Compounds

2-Chloro-5-fluoroquinoline: Lacks the methyl groups at the 3 and 8 positions.

3,8-Dimethylquinoline: Lacks the chlorine and fluorine atoms.

2-Chloro-3,8-dimethylquinoline: Lacks the fluorine atom at the 5 position.

Uniqueness

2-Chloro-5-fluoro-3,8-dimethylquinoline is unique due to the combination of chlorine, fluorine, and methyl groups on the quinoline ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.

生物活性

2-Chloro-5-fluoro-3,8-dimethylquinoline is a heterocyclic organic compound belonging to the quinoline family, which is known for its diverse biological activities. Despite its structural similarities to other biologically active quinolines, there is a notable lack of specific literature detailing the biological activity and mechanisms of action for this particular compound. This article aims to compile available information on its potential biological activities, synthesis methods, and related compounds.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features:

- Chlorine at the 2-position

- Fluorine at the 5-position

- Methyl groups at the 3 and 8 positions

This unique arrangement of substituents may influence its reactivity and interaction with biological targets.

Potential Biological Activities

While specific studies on this compound are lacking, we can infer potential biological activities based on its structural characteristics and the properties of related quinoline derivatives:

- Antimicrobial Activity : Quinolines are known for their antimicrobial properties. For instance, derivatives such as 2-chloroquinoline have demonstrated effectiveness against various bacteria and fungi . The presence of halogens (chlorine and fluorine) in this compound may enhance its antimicrobial efficacy.

- Antimalarial Activity : Quinolines are historically significant in antimalarial treatment. Compounds like chloroquine have been extensively studied for their ability to inhibit heme detoxification in malaria parasites . Given the structural similarity, there is potential for this compound to exhibit similar antimalarial properties.

- Anticancer Properties : Some quinoline derivatives have shown promise in cancer therapy by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. Further research may be warranted to explore this avenue for this compound.

Research Findings and Case Studies

Currently, there are no published studies specifically addressing the biological activity of this compound. However, research on related compounds provides insights into possible applications:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 5-Fluoroquinoline | Antimalarial and antibacterial properties | |

| 2-Chloroquinoline | Broad spectrum antibacterial activity | |

| 6-Fluoro-3-methylquinoline | Enhanced solubility; potential drug candidate |

Synthesis Methods

The synthesis of this compound can be approached through various chemical reactions typical for quinoline derivatives. Common methods include:

- Vilsmeier Formylation : This method involves the reaction of an amine with phosphorus oxychloride and dimethylformamide to introduce formyl groups into the quinoline structure.

- Alkylation Reactions : Alkylating agents can be used to introduce methyl groups at specific positions on the quinoline ring.

特性

IUPAC Name |

2-chloro-5-fluoro-3,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN/c1-6-3-4-9(13)8-5-7(2)11(12)14-10(6)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZSLPPYDBJXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=C(C(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371439 | |

| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-94-1 | |

| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。